Lipophilicity Differentiation: Ethyl Ester Exhibits 4-8 Fold Higher Partition Coefficient than Methyl Analog
Ethyl 3-amino-2,6-difluorobenzoate demonstrates a calculated LogP of approximately 2.30, compared to 1.42-1.70 for the methyl ester analog (CAS 84832-02-0) [1]. This ΔLogP of 0.6-0.9 corresponds to a 4-8 fold difference in octanol-water partition coefficient, which is a critical determinant of membrane permeability, metabolic stability, and oral absorption in drug discovery programs [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.30 (calculated) |
| Comparator Or Baseline | Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0): LogP ≈ 1.42-1.70 |
| Quantified Difference | ΔLogP = 0.60-0.88 (4-8 fold difference in partition coefficient) |
| Conditions | Calculated LogP values from authoritative chemical databases using standard prediction algorithms |
Why This Matters
Higher lipophilicity improves membrane permeability and may enhance oral bioavailability, making the ethyl ester preferable for optimizing pharmacokinetic properties in lead optimization campaigns.
- [1] ChemSrc. Benzoic acid, 3-amino-2,6-difluoro-, ethyl ester (9CI): Physical Properties. CAS 269072-20-0. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
